Cas no 24463-25-0 (6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one)
6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
- 2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-
- 6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
- AKOS016013884
- DTXSID10471065
- KQOZIRPRQSCXKZ-UHFFFAOYSA-N
- SCHEMBL6540662
- DB-341716
- (3R)-6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
- 24463-24-9
- CS-0530541
- 6-bromo-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
- 24463-25-0
-
- Inchi: 1S/C9H9BrN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-5,11H,1H3,(H,12,13)
- InChI Key: KQOZIRPRQSCXKZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)NC(C)C(N2)=O
Computed Properties
- Exact Mass: 239.98983g/mol
- Monoisotopic Mass: 239.98983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 41.1Ų
6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038324-1g |
6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one |
24463-25-0 | 95% | 1g |
$560.32 | 2023-09-02 | |
| Chemenu | CM141796-1g |
6-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one |
24463-25-0 | 95% | 1g |
$632 | 2021-08-05 | |
| Chemenu | CM141796-1g |
6-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one |
24463-25-0 | 95% | 1g |
$632 | 2024-07-28 |
6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Comprehensive Overview
The compound CAS No. 24463-25-0, also known as 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, is a fascinating molecule with significant potential in various fields of research and application. This compound belongs to the class of quinoxalines, which are heterocyclic aromatic compounds with a wide range of biological and chemical properties. The presence of the bromine atom at position 6 and the methyl group at position 3 introduces unique electronic and steric effects, making this compound particularly interesting for further investigation.
Recent studies have highlighted the importance of quinoxaline derivatives in drug discovery, particularly in the development of anti-cancer agents. The structure of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one suggests that it could potentially act as a scaffold for designing novel anti-proliferative agents. Researchers have explored its ability to inhibit key enzymes involved in cancer cell metabolism, such as human topoisomerase II, which plays a critical role in DNA replication and repair. These findings underscore the potential of this compound in oncology research.
In addition to its biological applications, CAS No. 24463-25-0 has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Recent advancements in thin-film transistor technology have leveraged the stability and conductivity of quinoxaline derivatives, including this compound, to enhance device performance. The methyl group at position 3 contributes to improved solubility, while the bromine atom enhances the molecule's electron-withdrawing capabilities, making it suitable for applications in flexible electronics.
The synthesis of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves a multi-step process that typically begins with the preparation of a suitable quinoxaline precursor. Researchers have optimized various synthetic routes to improve yield and purity, often employing catalytic hydrogenation or Suzuki coupling reactions. These methods not only ensure high-quality product formation but also align with green chemistry principles by minimizing waste and energy consumption.
Another area where this compound has garnered attention is its role as a building block in supramolecular chemistry. The ability of CAS No. 24463-25-0 to form self-assembled structures through non-covalent interactions has been explored for applications in drug delivery systems and molecular recognition technologies. Its dihydroquinoline moiety facilitates hydrogen bonding, while the bromine atom introduces additional sites for π-interactions, enhancing its versatility in these systems.
From an analytical standpoint, the characterization of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has been achieved through advanced spectroscopic techniques such as NMR and IR spectroscopy. These analyses have provided insights into its molecular conformation and intermolecular interactions, further aiding in its application across diverse fields.
In conclusion, CAS No. 24463-25-0, or 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, stands out as a versatile compound with significant potential in drug discovery, materials science, and supramolecular chemistry. Its unique structural features and promising biological activities make it a valuable subject for ongoing research efforts.
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